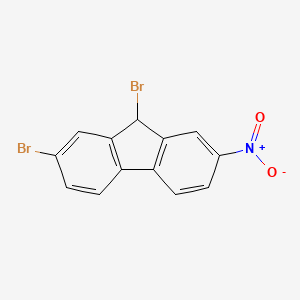

2,9-Dibromo-7-nitro-9h-fluorene

Description

Significance of Fluorene (B118485) Scaffolds in Modern Organic Materials Science

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in materials science due to its unique combination of properties. Its rigid, planar structure and high thermal stability form an excellent foundation for constructing large, conjugated systems. nih.govnih.gov This structural rigidity helps to enhance charge carrier mobility, a crucial factor in the performance of organic electronic devices.

Fluorene-based materials are intrinsically fluorescent, often exhibiting high quantum yields, which makes them ideal candidates for light-emitting applications. rsc.orgexlibrisgroup.com They have been extensively incorporated into a variety of organic electronic devices, including:

Organic Photovoltaics (OPVs): In the realm of solar energy, fluorene-based polymers and small molecules serve as both electron donor and electron acceptor materials. nih.govexlibrisgroup.com The ability to modify the fluorene core allows for the optimization of energy levels (HOMO/LUMO) to match other components in the solar cell, thereby improving power conversion efficiency. exlibrisgroup.com

Organic Field-Effect Transistors (OFETs): The ordered packing and high charge-carrier mobility of fluorene derivatives make them suitable for use as the active semiconductor layer in OFETs. nih.gov

Biological Sensors and Probes: The inherent fluorescence of the fluorene system can be harnessed for biological imaging. ontosight.airesearchgate.net By attaching specific recognition units, fluorene-based molecules can be designed to selectively bind to and detect biomolecules, with the fluorescence signal indicating the binding event. researchgate.net

The C9 position of the fluorene ring is particularly noteworthy. It is an active methylene (B1212753) bridge that can be readily functionalized, typically with alkyl chains, to improve solubility and processability without significantly disrupting the π-conjugated system of the aromatic backbone. ossila.com This feature has been critical in developing solution-processable materials for large-area, low-cost electronic applications.

Academic Relevance of Halogen and Nitro Functional Groups in Polycyclic Aromatic Hydrocarbons

The introduction of halogen atoms (e.g., bromine) and nitro groups onto PAHs like fluorene is a powerful strategy for modulating their molecular properties for academic and industrial research.

Halogen Functional Groups (e.g., Bromo): Bromine atoms are strongly electron-withdrawing and increase the potential for intermolecular interactions through halogen bonding. Their presence on an aromatic ring can:

Tune Electronic Properties: Lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This is crucial for designing materials with specific energy level alignments in multilayer electronic devices. nih.gov

Serve as Synthetic Handles: The carbon-bromine bond is a versatile reactive site, particularly for palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. ossila.com This allows brominated fluorenes to act as key building blocks for the synthesis of more complex oligomers and polymers. sigmaaldrich.comossila.com

Influence Molecular Packing: The size and polarizability of bromine can affect how molecules arrange themselves in the solid state, influencing bulk properties like charge mobility. nih.gov

Nitro Functional Groups: The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in organic chemistry. Its impact on a fluorene system is profound:

Create Electron-Accepting Moieties: Nitro-substituted fluorenes are powerful electron acceptors. nih.gov This property is exploited in the design of "push-pull" chromophores, where the nitrofluorene acceptor is linked to an electron-donating group, leading to materials with strong intramolecular charge transfer and significant non-linear optical (NLO) properties. nih.gov

Modify Photophysical Properties: The presence of a nitro group can significantly red-shift the absorption and emission spectra of the fluorene core. nih.gov This allows for the creation of dyes that absorb and emit light across the visible and even into the near-infrared (NIR) regions. nih.gov

Act as a Precursor for Other Functional Groups: The nitro group can be readily reduced to an amino group (-NH2), providing a pathway to a different class of derivatives with electron-donating characteristics and new synthetic possibilities. ontosight.ainih.gov

The combination of both halogen and nitro groups on a single fluorene scaffold creates a multifunctional platform with a wide range of tunable properties, making such compounds highly relevant for creating advanced materials.

Research Objectives and Scope for 2,9-Dibromo-7-nitro-9H-fluorene

The specific compound This compound represents a confluence of the structural features discussed above. Research into this molecule is driven by its potential as a highly functionalized intermediate in organic synthesis and as a building block for novel materials. The primary research objectives for this compound include:

Synthesis and Characterization: Developing efficient synthetic routes to isolate this specific isomer and fully characterizing its structural, thermal, and photophysical properties.

Intermediate for Advanced Materials: Utilizing the two distinct bromine atoms at the C2 and C9 positions as orthogonal synthetic handles. The C9-bromo position is typically more reactive, allowing for sequential functionalization. This enables the creation of complex, asymmetric fluorene derivatives that would be difficult to synthesize otherwise.

Exploration of Electron-Deficient Systems: Investigating the combined electron-withdrawing effects of the C7-nitro group and the two bromine atoms. This high degree of electron deficiency makes the molecule a potent electron acceptor, potentially useful in applications requiring materials with very low LUMO energy levels.

Precursor for Novel Dyes and Polymers: Using the compound as a starting point for creating new dyes and polymers. For instance, the C2-bromo position can be used for polymerization via cross-coupling reactions, while the C7-nitro group provides strong electron-accepting character, and the C9 position can be functionalized to tune solubility or introduce other functionalities.

The scope of research is therefore focused on leveraging the unique substitution pattern of this compound to build complex molecular architectures for applications in organic electronics and photonics.

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Nitrofluorenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 2-Bromo-7-nitro-9H-fluorene | 6638-61-5 | C₁₃H₈BrNO₂ | 290.11 | Single bromo and nitro substitution. sigmaaldrich.com |

| 2,7-Dibromo-9H-fluoren-9-one | 14348-75-5 | C₁₃H₆Br₂O | 337.99 | Dibrominated with a ketone group. chemicalbook.com |

| 2-Bromo-7-nitro-9,9-dimethyl-9H-fluorene | 28320-33-4 | C₁₅H₁₂BrNO₂ | 318.17 | Alkylated at C9 to improve solubility. chemicalbook.com |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | 28320-32-3 | C₁₅H₁₂Br₂ | 352.06 | Dibrominated and alkylated at C9. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6344-65-6 |

|---|---|

Molecular Formula |

C13H7Br2NO2 |

Molecular Weight |

369.01 g/mol |

IUPAC Name |

2,9-dibromo-7-nitro-9H-fluorene |

InChI |

InChI=1S/C13H7Br2NO2/c14-7-1-3-9-10-4-2-8(16(17)18)6-12(10)13(15)11(9)5-7/h1-6,13H |

InChI Key |

QXCZEKJDCKEUFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,9 Dibromo 7 Nitro 9h Fluorene

Strategic Considerations for Regioselective Functionalization of the Fluorene (B118485) Core

The regioselective synthesis of 2,9-dibromo-7-nitro-9H-fluorene hinges on the controlled introduction of substituents at the C2, C7, and C9 positions of the fluorene skeleton. The electronic properties of the fluorene nucleus and the directing effects of the substituents play a pivotal role in determining the outcome of the functionalization reactions.

The introduction of bromine atoms at the C2 and C9 positions of the fluorene core can be achieved through different bromination strategies. Electrophilic aromatic substitution is the primary method for introducing bromine onto the aromatic rings, while radical substitution is typically employed for the benzylic C9 position.

A common approach for the bromination of the aromatic rings of fluorene involves the use of elemental bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The regioselectivity of this reaction is influenced by the existing substituents on the fluorene ring. For an unsubstituted fluorene, bromination tends to occur at the C2 and C7 positions due to the electronic activation of these sites.

The bromination of the C9 position is generally accomplished using NBS in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or under photochemical conditions. This reaction proceeds via a free radical mechanism, targeting the benzylic protons at the C9 position, which are particularly susceptible to radical abstraction.

The introduction of a nitro group at the C7 position is typically achieved through electrophilic nitration. A mixture of nitric acid and sulfuric acid is the most common nitrating agent. The regioselectivity of nitration is highly dependent on the directing effects of the substituents already present on the fluorene ring. The nitro group is a strongly deactivating and meta-directing group in electrophilic aromatic substitution reactions.

The synthesis of this compound requires a carefully planned sequence of bromination and nitration reactions to ensure the correct placement of each substituent. Two plausible synthetic pathways can be envisioned:

Pathway A: Aromatic Functionalization Followed by C9-Bromination

Bromination of 9H-fluorene: The starting material, 9H-fluorene, can be first dibrominated at the C2 and C7 positions to yield 2,7-dibromo-9H-fluorene. This reaction is typically carried out using a brominating agent like N-bromosuccinimide.

Nitration of 2,7-dibromo-9H-fluorene: The subsequent nitration of 2,7-dibromo-9H-fluorene would be directed by the two bromine atoms. Since bromine is an ortho-, para-director, nitration is expected to occur at positions ortho or para to the bromine atoms. However, steric hindrance might influence the final regioselectivity. The introduction of a nitro group at the C7 position of a 2-bromofluorene has been reported, suggesting the feasibility of this step.

C9-Bromination: The final step would involve the bromination of the C9 position of the resulting 2,7-dibromo-nitro-9H-fluorene using NBS and a radical initiator. The presence of deactivating nitro and bromo groups on the aromatic rings might affect the reactivity of the benzylic protons at C9.

Pathway B: C9-Bromination Followed by Aromatic Functionalization

C9-Bromination of 9H-fluorene: 9H-fluorene can be first brominated at the C9 position to yield 9-bromo-9H-fluorene.

Aromatic Bromination and Nitration: Subsequent electrophilic bromination and nitration of 9-bromo-9H-fluorene would then be performed. The order of these two steps would be crucial in determining the final substitution pattern. The bromo group at C9 is not an aromatic substituent and its electronic effect on the aromatic rings is minimal. Therefore, the regioselectivity of the subsequent aromatic substitutions would be primarily governed by the inherent reactivity of the fluorene nucleus and the directing effect of the first aromatic substituent introduced.

A patent describing the preparation of 2-bromo-7-nitrofluorenone provides a strong indication for a viable synthetic sequence involving initial functionalization of the aromatic rings. scispace.com This process involves the oxidation of fluorene to 9-fluorenone, followed by bromination to 2-bromofluorenone, and subsequent nitration to 2-bromo-7-nitrofluorenone. scispace.com This suggests that a pathway involving the sequential functionalization of the aromatic core of a fluorene precursor is a rational approach. The final step would then be the introduction of the bromine at the C9 position.

Table 1: Plausible Synthetic Intermediates and Reactions

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 9H-Fluorene | NBS, solvent | 2,7-Dibromo-9H-fluorene |

| 2 | 2,7-Dibromo-9H-fluorene | HNO₃, H₂SO₄ | 2,7-Dibromo-x-nitro-9H-fluorene |

| 3 | 2,7-Dibromo-x-nitro-9H-fluorene | NBS, radical initiator | This compound |

Note: The exact position of nitration in step 2 would need experimental verification.

Advanced Reaction Protocols for Fluorene Derivatization

While the classical electrophilic and radical substitution reactions form the basis for the synthesis of this compound, advanced reaction protocols can offer alternative and potentially more efficient routes to key intermediates or the final product.

Brominated fluorene derivatives are versatile precursors for a variety of catalytic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While not directly leading to the nitro-substituted target, these reactions can be employed to synthesize more complex fluorene derivatives starting from brominated intermediates. For instance, a 2,9-dibromofluorene derivative could potentially undergo selective coupling at the C2 position, leaving the C9-bromo group intact for further transformations. The development of palladium-catalyzed coupling reactions of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes showcases the utility of such catalytic methods in modifying the C9 position.

Multi-component reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules in a single step. Isocyanide-based MCRs have been utilized to synthesize diverse and complex fluorene and fluorenone derivatives. rug.nlresearchgate.net For example, the dual functionality of 9-isocyano-9H-fluorene has been exploited in various IMCRs to generate a range of adducts. rug.nl While a direct MCR for the synthesis of this compound is not readily apparent, these methodologies could be valuable for the synthesis of highly functionalized fluorene precursors that could then be converted to the target molecule. A three-component synthesis of multisubstituted fluorene derivatives has been developed through a rhodium-catalyzed stitching reaction followed by a remote nucleophilic substitution sequence. researchgate.net

Methodologies for C-9 Functionalization

The introduction of a bromine atom at the C-9 position of the fluorene ring system is a critical step in the synthesis of this compound. The methylene (B1212753) bridge at C-9 imparts a weak acidity to the protons at this position, facilitating their removal and subsequent substitution. A common and effective method for the bromination of the C-9 position is through the use of N-bromosuccinimide (NBS). This reagent, often in the presence of a radical initiator such as benzoyl peroxide, provides a low concentration of bromine, which favors substitution at the benzylic C-9 position over electrophilic addition to the aromatic rings.

The reaction proceeds via a free-radical mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the C-9 position of the fluorene derivative, forming a stable fluorenyl radical. The fluorenyl radical then reacts with another molecule of NBS to yield the 9-bromo-fluorene derivative and a succinimidyl radical, which continues the chain reaction. The presence of an electron-withdrawing nitro group on the fluorene ring is anticipated to increase the acidity of the C-9 protons, potentially facilitating the initial hydrogen abstraction step.

Alternative methods for the functionalization of the C-9 position have also been reported for related fluorene compounds, such as the reaction with aqueous hydrobromic acid (HBr). orgsyn.org However, the use of NBS offers a milder and often more selective approach for the introduction of bromine at the C-9 position.

Precursor Synthesis and Structural Modifications

The synthesis of this compound necessitates the carefully orchestrated synthesis of halogenated and nitrated fluorene precursors. The regioselectivity of the bromination and nitration reactions is of paramount importance in obtaining the desired substitution pattern.

Synthesis of Intermediate Halogenated and Nitrated Fluorene Derivatives

A plausible synthetic route to this compound commences with the selective bromination of fluorene at the C-2 position. This is typically achieved through electrophilic aromatic substitution. One reported method involves the reaction of fluorene with N-bromosuccinimide in propylene carbonate at elevated temperatures, affording 2-bromofluorene in high yield. chemicalbook.com Other protocols describe the use of bromine in a suitable solvent. guidechem.com

The subsequent nitration of 2-bromofluorene is directed by the existing bromo substituent. To achieve the desired 7-nitro substitution pattern, it is often advantageous to first oxidize 2-bromofluorene to 2-bromo-9-fluorenone. The deactivating effect of the carbonyl group at C-9, coupled with the directing effect of the bromine at C-2, favors nitration in the other aromatic ring. A patented method describes the nitration of 2-bromofluorenone using a mixture of nitric acid and sulfuric acid in water, which results in the formation of 2-bromo-7-nitrofluorenone. scispace.com

The final precursor, 2-bromo-7-nitro-9H-fluorene, is obtained through the reduction of the carbonyl group in 2-bromo-7-nitrofluorenone. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed for this transformation, converting the ketone back to a methylene group.

Exploration of Reaction Yields and Selectivity in Synthesis of Substituted Fluorenes

The efficiency of the synthesis of this compound is contingent on the yields and selectivity of each synthetic step. The initial bromination of fluorene to 2-bromofluorene has been reported with yields ranging from 71% to 95%, depending on the specific reagents and reaction conditions employed. chemicalbook.comguidechem.com

The subsequent nitration of 2-bromofluorenone to 2-bromo-7-nitrofluorenone is a critical step where regioselectivity is key. The bromine atom at the C-2 position is an ortho-, para-director, while the deactivating fluorenone carbonyl group directs incoming electrophiles to the meta positions relative to it (positions 2 and 7). The combination of these effects strongly favors the nitration at the C-7 position. A patent for the preparation of 2-bromo-7-nitrofluorenone reports a high total yield of over 83% for the combined bromination and nitration steps starting from fluorenone. scispace.com

The final C-9 bromination of 2-bromo-7-nitro-9H-fluorene using NBS is expected to be a high-yielding reaction. A similar reaction for the C-9 bromination of fluorene itself has been reported with a yield of 55%. The yield for the substrate bearing a nitro group may vary.

The following table summarizes the key synthetic steps and reported yields for the preparation of the precursors to this compound.

| Step | Starting Material | Reagents and Conditions | Product | Reported Yield (%) |

| 1 | Fluorene | N-Bromosuccinimide, Propylene Carbonate, 60°C | 2-Bromofluorene | 95 |

| 2 | 2-Bromofluorene | Oxidizing Agent (e.g., CrO₃, H₂O₂) | 2-Bromo-9-fluorenone | - |

| 3 | 2-Bromo-9-fluorenone | HNO₃, H₂SO₄, H₂O, 80-90°C, reflux | 2-Bromo-7-nitrofluorenone | >83 (combined with bromination) |

| 4 | 2-Bromo-7-nitrofluorenone | Reducing Agent (e.g., Hydrazine, Zn(Hg)) | 2-Bromo-7-nitro-9H-fluorene | - |

| 5 | 2-Bromo-7-nitro-9H-fluorene | N-Bromosuccinimide, Benzoyl Peroxide, CCl₄, reflux | This compound | - |

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,9-dibromo-7-nitro-9H-fluorene, a complete analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the two bromine atoms and the electron-withdrawing nitro group. The proton at the C9 position, being a methine proton adjacent to a bromine atom, would likely appear as a distinct singlet in a region shifted further downfield compared to an unsubstituted fluorene (B118485).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H9 | 5.0 - 6.0 | s | - |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The spectrum would show distinct signals for each of the 13 carbon atoms in the fluorene ring system. The carbons attached to the bromine atoms (C2 and C9) and the nitro group (C7) would exhibit characteristic chemical shifts due to the electronic effects of these substituents. The C9 carbon, bonded to a bromine atom, would be significantly shifted.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C9 | 40 - 50 |

| Aromatic-C | 110 - 150 |

| C-Br | 120 - 130 |

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic rings, aiding in the assignment of the complex multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals. Further confirmation of the substitution pattern could be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two or three bonds.

Vibrational Spectroscopy

The FTIR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Br stretching vibrations would be observed in the lower frequency region, usually below 700 cm⁻¹. Aromatic C-H stretching vibrations would be visible around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| NO₂ | 1500 - 1560 | Asymmetric Stretch |

| NO₂ | 1300 - 1370 | Symmetric Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=C | 1400 - 1600 | Stretch |

Note: This is a predicted data table. Actual experimental values may vary.

Raman spectroscopy would complement the FTIR data, providing additional insights into the molecular vibrations. Due to the presence of the extended π-conjugated system of the fluorene core, the Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The nitro group also typically exhibits a strong Raman signal. The C-Br bonds, being more polarizable, may also give rise to distinct Raman bands. Analysis of the Raman spectrum can provide information about the symmetry of the molecule and the effects of the substituents on the electronic structure of the fluorene system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions and Absorption Profiles

No experimental UV-Vis absorption spectra for this compound are available in the surveyed literature. For related compounds, such as 2-amino-7-nitro-fluorene, the electronic spectra are characterized by intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing nitro group. It is plausible that this compound would also exhibit absorption bands corresponding to π-π* transitions within the fluorene system, modulated by the electronic effects of the bromo and nitro substituents.

Environmental Effects on Electronic Spectra (e.g., Solvatochromism)

There is no specific information regarding the solvatochromic behavior of this compound. However, studies on other nitro-fluorene derivatives, like 2-amino-7-nitro-fluorene, demonstrate significant solvatochromism, where the position of the absorption and emission bands shifts with solvent polarity. sigmaaldrich.com This effect is a hallmark of compounds with a significant change in dipole moment between the ground and excited states, a characteristic that would likely be present in the target compound due to the strongly electron-withdrawing nitro group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of a molecule is a fundamental property determined by HRMS, which provides confirmation of its elemental composition. While no experimental HRMS data has been published for this compound, its theoretical exact mass can be calculated from its chemical formula, C₁₃H₇Br₂NO₂. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. For comparison, the molecular weight of the related compound 2-nitro-9H-fluorene (C₁₃H₉NO₂) is 211.2161 g/mol . nist.govnist.gov

X-ray Crystallography for Solid-State Molecular Architecture

Investigation of Intermolecular Interactions (e.g., π-π Stacking) and Crystal Packing

Without a crystal structure, the intermolecular interactions and crystal packing of this compound cannot be described. In similar fluorene derivatives, π-π stacking interactions are a common feature, influencing the material's electronic properties. nih.gov For instance, in the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions are observed with a centroid-to-centroid distance of 3.8409 Å. nih.gov

Theoretical and Computational Chemistry of 2,9 Dibromo 7 Nitro 9h Fluorene

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of 2,9-Dibromo-7-nitro-9H-fluorene. This method allows for a detailed examination of the molecule's geometry, vibrational modes, and electronic orbitals.

Geometry Optimization and Vibrational Frequency Calculations

Subsequent to geometry optimization, vibrational frequency calculations are performed. These calculations are crucial for two primary reasons: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they provide a theoretical infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to validate the accuracy of the computational model.

Table 1: Selected Optimized Geometrical Parameters of this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-N | ~1.47 | - | - |

| N-O | ~1.22 | - | - |

| C-Br | ~1.90 | - | - |

| C-N-O | - | ~118 | - |

| C-C-Br | - | ~120 | - |

| C-C-C-C (fluorene backbone) | - | - | ~0 - 5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. youtube.comtaylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests higher chemical reactivity and easier electronic excitation. researchgate.net In this compound, the electron-withdrawing nature of the nitro group and the bromine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Representative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would likely show a high electron density around the oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the fluorene (B118485) ring would exhibit a more positive potential, indicating sites for nucleophilic attack. The bromine atoms would also influence the electrostatic potential due to their electronegativity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. This method is particularly useful for predicting and interpreting electronic absorption and emission spectra.

Simulated Electronic Absorption and Emission Spectra

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This is achieved by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. The simulated spectrum can then be compared with experimental measurements to identify the electronic transitions responsible for the observed absorption bands.

Similarly, the emission spectrum (fluorescence or phosphorescence) can be simulated by calculating the energy difference between the first excited state and the ground state after geometry optimization of the excited state. These simulations provide insights into the photophysical properties of the molecule.

Table 3: Simulated Electronic Absorption Data for this compound (Representative Data)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.54 | 350 | 0.45 | HOMO -> LUMO |

| 4.13 | 300 | 0.21 | HOMO-1 -> LUMO |

| 4.60 | 270 | 0.15 | HOMO -> LUMO+1 |

Analysis of Electronic Excitations and Charge Transfer Character

A detailed analysis of the molecular orbitals involved in the electronic transitions provides a deeper understanding of their nature. For this compound, the presence of both electron-donating (the fluorene core) and electron-withdrawing (nitro group, bromine atoms) moieties suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation.

The primary electronic transition is often a π-π* transition localized on the fluorene system. However, transitions involving the nitro group, such as n-π* transitions, may also be present. researchgate.net By examining the change in electron density between the ground and excited states, the charge transfer character of each excitation can be quantified. This is crucial for understanding the molecule's behavior in various electronic and photonic applications.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding interactions within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

An NBO analysis of this compound would be expected to reveal significant donor-acceptor interactions. The nitro group (-NO2) is a strong electron-withdrawing group, while the bromine atoms (-Br) also exhibit electron-withdrawing inductive effects. The fluorene core, being an aromatic system, can act as a π-electron donor. The analysis would likely show charge transfer from the fluorene ring to the nitro group and, to a lesser extent, to the bromine atoms. These intramolecular charge transfer interactions are crucial in determining the molecule's electronic and optical properties.

In a condensed phase, intermolecular interactions such as π-π stacking between fluorene moieties and halogen bonding involving the bromine atoms would also be significant. NBO analysis could quantify the strength of these interactions, providing insight into the material's solid-state packing and morphology.

NBO analysis provides valuable information about molecular stability through the examination of hyperconjugative interactions. The stabilization energies associated with electron delocalization from occupied bonding orbitals to unoccupied antibonding orbitals can be calculated. For this compound, significant delocalization would be expected within the aromatic system and between the fluorene ring and the substituents.

Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be derived from the NBO analysis. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing nitro and bromo groups would be expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted fluorene.

Theoretical Calculation of Optical Properties

The optical properties of fluorene derivatives are central to their applications in optoelectronics. Theoretical calculations are indispensable for predicting these properties.

Time-dependent density functional theory (TD-DFT) is a common method for calculating linear optical properties, such as the absorption spectrum. For this compound, the calculations would likely predict absorption bands in the UV-visible region, corresponding to π-π* transitions within the fluorene system and charge-transfer transitions involving the nitro group.

Nonlinear optical (NLO) properties, such as the first and second hyperpolarizabilities (β and γ), are critical for applications in photonics and optical switching. The donor-π-acceptor architecture, where the fluorene acts as the π-bridge, the nitro group as a strong acceptor, and the bromo groups providing further electronic perturbation, suggests that this compound could exhibit a significant NLO response. Theoretical calculations would be necessary to quantify these parameters.

Two-photon absorption (2PA) is a nonlinear optical process with applications in 3D microfabrication, data storage, and bio-imaging. The 2PA cross-section (σ2PA) is a measure of the efficiency of this process. For molecules with a D-π-A structure, a large 2PA cross-section is often observed. Theoretical calculations, typically using TD-DFT with specialized functionals or other advanced methods, would be required to predict the 2PA spectrum and the magnitude of the 2PA cross-section for this compound. The presence of the heavy bromine atoms could also influence the 2PA properties through spin-orbit coupling effects.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is fundamental to its properties. While the fluorene core is rigid, the substituents can introduce some conformational flexibility. A detailed conformational analysis of this compound would involve mapping the potential energy surface (PES) as a function of key dihedral angles, such as those related to the rotation of the nitro group. This analysis would identify the most stable conformers and the energy barriers between them. The planarity of the molecule is a critical factor for efficient π-π stacking in the solid state, which in turn affects charge transport properties. Computational studies would clarify the degree of planarity in the lowest energy conformations.

Reaction Mechanisms and Chemical Transformations

Reactivity of Bromine Centers in 2,9-Dibromo-7-nitro-9H-fluorene

The presence of two bromine atoms at different positions on the fluorene (B118485) skeleton, one on the aromatic ring (C2) and one at the benzylic position (C9), imparts distinct reactivity to each site.

Nucleophilic Substitution Pathways on Brominated Aromatic Rings

The bromine atom at the C2 position is on an aromatic ring and is generally less reactive towards nucleophilic substitution than the benzylic bromine at C9. However, the strong electron-withdrawing nature of the nitro group at the C7 position can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is a known phenomenon in nitro-substituted aromatic compounds.

In related nitrofluorenone (B14763482) systems, nucleophilic substitution of a nitro group has been observed. For instance, in 2,4,5,7-tetranitrofluorenone, the nitro group at the C2 position is preferentially substituted by amines, thiols, and phenol. researchgate.net This suggests that in this compound, the C2-bromo substituent could potentially undergo nucleophilic substitution, especially with strong nucleophiles and under conditions that favor SNAr reactions. The regioselectivity of such reactions can be influenced by steric hindrance from adjacent functional groups. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and brominated fluorenes are common substrates in these transformations. nih.govrsc.org The bromine atoms in this compound can participate in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

These reactions are instrumental in the synthesis of functionalized fluorene derivatives, which are widely used in materials science, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, 2,7-dibromo-9,9-disubstituted fluorenes are key precursors for synthesizing conjugated polymers and hole transport materials. sigmaaldrich.comboronmolecular.com The reactivity of the C2 and C9 bromine atoms in palladium-catalyzed couplings can differ, potentially allowing for selective functionalization at one position over the other. The development of specialized ligands and catalyst systems has significantly broadened the scope and efficiency of these reactions, enabling the coupling of a wide range of functionalized aryl and heteroaryl partners. rsc.org

A variety of 9H-fluorene derivatives can be synthesized through palladium(0)-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2′-dibromobiphenyls, highlighting the utility of palladium catalysis in constructing the fluorene core itself. thieme-connect.de Furthermore, palladium-catalyzed coupling reactions of 2-iodobiphenyls with alkenyl bromides have been employed to construct 9-(diorganomethylidene)fluorenes. rsc.org

Reductive Debromination Mechanisms

Reductive debromination, the removal of a bromine atom and its replacement with a hydrogen atom, can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. While specific studies on the reductive debromination of this compound are not prevalent, the general principles of dehalogenation of aryl halides are applicable. The relative ease of reduction of the C-Br bonds would likely depend on the reaction conditions.

Reactivity of the Nitro Group in this compound

The nitro group at the C7 position significantly influences the electronic properties and reactivity of the entire molecule.

Electrochemical and Chemical Reduction Pathways of Nitro Functionality

The nitro group is readily reducible to a variety of other functional groups, most commonly an amine (NH2). This transformation is of great importance in organic synthesis. The reduction of aromatic nitro compounds can be achieved using a wide range of reagents and conditions. wikipedia.org

Common methods for the reduction of aryl nitro compounds to anilines include:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO2). wikipedia.org

Metal-Acid Systems: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of an acid, such as hydrochloric acid (HCl). youtube.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this conversion. wikipedia.org

The reduction process can sometimes be controlled to yield intermediate products like hydroxylamines or azo compounds. wikipedia.org For instance, reduction with zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

In the context of nitrofluorenes, studies have shown that the rate of nitroreduction is influenced by the number of nitro groups and the oxidation state at the C9 position. nih.gov For example, the rate of amine formation from 9-oxo-2,7-dintrofluorene is greater than that from 2,7-dintrofluorene. nih.gov This suggests that the electronic environment of the fluorene core plays a crucial role in the facility of nitro group reduction.

Electron-Withdrawing Effects on the Fluorene Core and Subsequent Reactivity

The nitro group is a potent electron-withdrawing group, a property that profoundly impacts the reactivity of the fluorene system. svedbergopen.com This electron-withdrawing effect has several important consequences:

Activation of the Methylene (B1212753) Bridge: The presence of the nitro group increases the acidity of the protons at the C9 position (the methylene bridge). This increased acidity facilitates reactions such as Knoevenagel condensation, often without the need for a strong base. nih.gov This is a key reaction for the synthesis of "push-pull" molecules with interesting photophysical properties. nih.gov

Influence on Aromatic Substitution: As mentioned earlier, the electron-withdrawing nature of the nitro group activates the aromatic rings towards nucleophilic aromatic substitution.

Modification of Electronic and Optical Properties: The introduction of a nitro group can significantly alter the electronic absorption and emission properties of the fluorene molecule. While nitro groups themselves can quench fluorescence, their presence is crucial in creating polarized electronic structures in "push-pull" dyes, leading to applications in materials science. nih.gov

Reactivity at the C-9 Position of the Fluorene Moiety

The C-9 position of the fluorene ring is a benzylic carbon, which typically exhibits enhanced reactivity. In this compound, the presence of a bromine atom at this position, coupled with the strong electron-withdrawing effect of the nitro group on the aromatic system, profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Functionalization at C-9

The C-9 position of fluorene derivatives is known to be acidic, facilitating deprotonation and subsequent alkylation under basic conditions. However, the presence of a bromine atom at C-9 in this compound alters this typical reactivity profile. Instead of deprotonation, this position becomes a primary site for nucleophilic attack.

Nucleophilic substitution of the bromo group at the C-9 position is a key transformation for this class of compounds. For instance, in the synthesis of precursors for nonlinear optical chromophores, the bromo group at C-9 can be displaced by various nucleophiles. While direct data on this compound is limited, related transformations on similar fluorene systems provide valuable insights. For example, the synthesis of 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde starts from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, where the nucleophilic substitution of the bromo group at C-2 is a key step, followed by other transformations. nih.gov This suggests that the C-Br bond at the aromatic ring is susceptible to nucleophilic attack, and similar reactivity can be anticipated at the C-9 position, especially with appropriate activating conditions.

Conversely, electrophilic functionalization directly at the C-9 position of this compound is less common due to the presence of the bromine atom. Electrophilic attack would likely require prior transformation of the C-9 bromo group into a more reactive intermediate.

Stereoselective Transformations at the Benzylic Carbon (C-9)

The C-9 position of a fluorene molecule can be a stereocenter if it is substituted with two different groups. In the case of this compound, the C-9 carbon is not chiral. However, substitution reactions at this position can lead to the formation of a chiral center, making stereoselective transformations a critical consideration.

The stereochemical outcome of a reaction at a chiral carbon depends on the reaction mechanism. For instance, an S\N2 reaction proceeds with inversion of configuration, while an S\N1 reaction, which goes through a planar carbocation intermediate, typically results in a racemic mixture of enantiomers. nih.gov When a new chiral center is created from an achiral starting material, a racemic mixture is generally expected unless a chiral reagent or catalyst is employed. nih.gov

Mechanism of Derivatization Reactions for Structure-Property Tuning

The derivatization of this compound is a key strategy for tuning its chemical and physical properties for various applications. The bromine atoms at the 2 and 9 positions serve as versatile handles for introducing a wide range of functional groups through cross-coupling reactions and nucleophilic substitutions.

A primary method for derivatization involves the Suzuki coupling reaction, where the bromo groups can be replaced with aryl or other organic moieties. This is a powerful tool for extending the conjugation of the fluorene system and modulating its electronic and optical properties. For example, 2,7-dibromo-9,9-dialkylfluorenes are common precursors for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and other electronic devices. ossila.com

The nitro group at the 7-position also plays a crucial role in derivatization. It can be reduced to an amino group, which can then be further functionalized. For example, the reduction of a nitro group to an amine is a key step in the synthesis of some fluorene-based chromophores. nih.gov This transformation significantly alters the electronic nature of the fluorene system, converting an electron-withdrawing group into an electron-donating one, thereby enabling the synthesis of push-pull systems with interesting optical properties.

Advanced Material Science Applications of 2,9 Dibromo 7 Nitro 9h Fluorene Analogues

Applications in Organic Electronic Devices

The tailored electronic properties of 2,9-Dibromo-7-nitro-9H-fluorene analogues render them suitable for several key components in organic electronic devices. The presence of the electron-deficient nitro group and the heavy bromine atoms significantly influences their frontier molecular orbital energy levels and charge transport characteristics.

Role as Electron Acceptors and Charge Transport Layers in Organic Photovoltaics (OPVs)

Analogues of this compound, particularly those with multiple nitro groups, are investigated as non-fullerene acceptors (NFAs) in bulk heterojunction organic solar cells. The strong electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a crucial characteristic for efficient electron acceptance from a donor material.

Research into nitrofluorene-based A–D–A (Acceptor-Donor-Acceptor) type non-fullerene acceptors has shown that increasing the number of nitro groups on the fluorene (B118485) unit leads to deeper frontier orbital levels, a reduced HOMO-LUMO gap, and red-shifted absorption bands. While specific data for this compound based acceptors is limited, studies on related nitrofluorene derivatives provide valuable insights. For instance, trinitrofluorene acceptors have demonstrated a trade-off between decreased open-circuit voltage (Voc) and increased short-circuit current (Jsc), achieving optimal device performance with a solubilizing ester group.

| Acceptor Derivative | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| Trinitrofluorene-based NFA | PBDB-T | ~5.0% | 0.85-0.95 | 8-10 | 0.60-0.65 |

| Tetranitrofluorene-based NFA | PBDB-T | < 1.0% | < 0.80 | < 5 | < 0.50 |

The introduction of bromine atoms is expected to further modulate the electronic properties and could influence the molecular packing and, consequently, the charge transport within the active layer. However, detailed studies on the specific impact of 2,9-dibromo substitution in conjunction with the 7-nitro group on OPV device performance are yet to be extensively reported.

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are widely recognized for their application in OLEDs due to their high photoluminescence quantum yields and excellent thermal stability. researchgate.net The introduction of a nitro group, being strongly electron-withdrawing, tends to quench fluorescence, making nitrofluorene derivatives less common as primary emitters. However, their electronic properties make them potential candidates as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. A suitable host material should possess a high triplet energy to efficiently confine the excitons on the guest emitter. noctiluca.eu

While there is a lack of specific data on the performance of this compound analogues as OLED emitters or hosts, research on related fluorene derivatives provides a basis for their potential. For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-based bipolar host materials have demonstrated high efficiencies in yellow OLEDs. rsc.org The incorporation of a nitro group would be expected to significantly alter the electronic properties, potentially making them suitable for different types of emitters.

| Fluorene Analogue Application | Device Performance Metric | Reported Value |

| Emitter (General Fluorene Derivatives) | External Quantum Efficiency (EQE) | Up to 29.8% (for hyperfluorescent OLEDs) sigmaaldrich.com |

| Host (Spiro-fluorene derivatives) | External Quantum Efficiency (EQE) | > 27% (for yellow PhOLEDs) rsc.org |

Table 2: Representative performance of OLEDs using fluorene-based materials. (Note: This data is for broader classes of fluorene derivatives, as specific performance data for this compound analogues is not available in the reviewed literature).

The dibromo substitution could play a role in promoting intersystem crossing, which might be beneficial for phosphorescent applications, but this requires further investigation.

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Studies

The charge carrier mobility in organic semiconductors is a critical parameter for the performance of OFETs. Fluorene-based polymers are known to exhibit good charge carrier mobilities. researchgate.net The introduction of a nitro group is expected to enhance the electron-transporting (n-type) characteristics of the material due to its strong electron-withdrawing nature. The bromine atoms could also influence the intermolecular interactions and solid-state packing, which are crucial for efficient charge transport.

Studies on fluorinated isoindigo-based polymers have shown that the introduction of electron-withdrawing fluorine atoms can significantly improve electron mobility in OFETs. pku.edu.cn A similar effect could be anticipated for nitro-substituted fluorene polymers. However, there is a scarcity of specific research focusing on the OFET performance of polymers derived from this compound. General studies on fluorene-based copolymers demonstrate that charge carrier mobility can be tuned through the selection of comonomers and side chains. semanticscholar.org

| Polymer System | Mobility Type | Charge Carrier Mobility (cm²/Vs) |

| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | p-type | ~0.01 - 0.1 |

| Fluorinated Isoindigo-based Polymer | Ambipolar | Hole: up to 1.85, Electron: up to 0.43 pku.edu.cn |

Table 3: Charge carrier mobilities of representative fluorene-based and other relevant polymers in OFETs. (Specific data for polymers containing this compound units is not available).

Integration into Functional Polymers and Conjugated Systems

The ability to incorporate this compound analogues as building blocks into larger polymeric structures opens up possibilities for creating new functional materials with tailored properties for a range of electronic applications.

Polymer Semiconductors and Conjugated Polymers

The dibromo functionality at the 2 and 9 positions of the fluorene core makes these analogues suitable monomers for various polymerization reactions, such as Suzuki and Stille coupling. This allows for their integration into the backbone of conjugated polymers. The resulting polymers would possess the combined electronic characteristics of the fluorene-nitro-bromo unit and the comonomer.

For example, copolymerization of a 2,7-dibromo-9,9-dialkylfluorene with different aromatic comonomers has been shown to be an effective strategy for tuning the electronic and optical properties of the resulting polymers. 20.210.105 By incorporating a 7-nitrofluorene unit, it is possible to create polymers with enhanced electron-accepting properties, which are desirable for applications in all-polymer solar cells or as n-type materials in various electronic devices.

Design of Materials with Tunable Electronic Properties

The modular nature of polymer chemistry allows for the systematic tuning of the electronic properties of materials derived from this compound analogues. By carefully selecting the comonomer unit, the HOMO and LUMO energy levels, the bandgap, and the charge transport characteristics of the resulting polymer can be precisely controlled.

For instance, copolymerizing a nitro-fluorene monomer with an electron-donating comonomer would lead to a donor-acceptor (D-A) type polymer. These D-A polymers often exhibit intramolecular charge transfer (ICT) bands in their absorption spectra, leading to a smaller optical bandgap compared to the respective homopolymers. This strategy is widely used to design low-bandgap polymers for OPV applications.

| Polymer Design Strategy | Effect on Electronic Properties | Potential Application |

| Copolymerization with electron-donating monomer | Lowered bandgap, enhanced ICT | Organic Photovoltaics (OPVs) |

| Copolymerization with electron-withdrawing monomer | Lowered LUMO level | n-type OFETs, Electron Transport Layers |

| Introduction of various side chains at the 9-position | Modified solubility and morphology | Improved processability and device performance |

Table 4: Strategies for tuning the electronic properties of polymers based on fluorene analogues.

The combination of the electron-withdrawing nitro group and the versatile reactivity of the dibromo-functionality makes this compound analogues valuable building blocks for the rational design of novel organic semiconducting materials with properties tailored for specific electronic applications. Further research into the synthesis and characterization of polymers incorporating this unique monomer is warranted to fully explore their potential.

Nonlinear Optical Materials for Advanced Photonics

The fluorene framework, with its rigid, planar structure and versatile functionalization points at the C-2, C-7, and C-9 positions, serves as an excellent scaffold for the construction of advanced nonlinear optical (NLO) materials. ucf.edunih.gov The extended π-conjugation of the fluorene system is fundamental to its optical properties and can be readily modulated by the introduction of electron-donating and electron-withdrawing groups. This strategic functionalization allows for the fine-tuning of the molecule's electronic structure, leading to materials with significant second- and third-order NLO responses, which are crucial for applications in advanced photonics.

Development of Materials with Enhanced Two-Photon Absorption Properties

Two-photon absorption (2PA) is a nonlinear optical process with significant potential in applications such as 3D microfabrication, optical data storage, and two-photon fluorescence microscopy. nih.gov The design of molecules with large 2PA cross-sections (δ) is a key area of research. Fluorene derivatives, particularly those with a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) architecture, have demonstrated substantial 2PA activity.

The introduction of a nitro group, a potent electron-withdrawing moiety, at the C-7 position of the fluorene ring, coupled with other substituents, can significantly enhance 2PA properties. For instance, a fluorene derivative featuring a nitro group as the electron-accepting functionality has been shown to exhibit a high 2PA cross-section of 1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu The efficiency of these materials is often attributed to the intramolecular charge transfer (ICT) from an electron-rich part of the molecule to the electron-deficient nitro group upon excitation.

Research into symmetrical fluorene derivatives has also yielded promising results. A symmetrical molecule with a large π-conjugated system flanked by electron-withdrawing benzothiazole (B30560) groups exhibited a remarkable peak 2PA cross-section of 6000 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ at 600 nm. ucf.edu Another study on symmetrically substituted fluorene derivatives, 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene and 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene, reported maximum 2PA cross-section values of approximately 1300–1900 GM. rsc.org The strategic placement of substituents and the extension of the π-conjugated system are critical design elements for maximizing the 2PA response. The table below summarizes the 2PA properties of some representative fluorene derivatives.

| Compound Reference | Molecular Structure Features | Peak 2PA Cross-Section (δ) | Measurement Wavelength (nm) |

| Compound 3 ucf.edu | Nitro electron-withdrawing group | 1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ | Not Specified |

| Symmetrical Molecule 3 ucf.edu | Symmetrical, large π-system, benzothiazole acceptors | 6000 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ | 600 |

| Compound 1 rsc.org | Symmetrical, 2,7-bis(4-(phenylthio)styryl) substitution | ~1300 GM | ~660 |

| Compound 2 rsc.org | Symmetrical, 2,7-bis(4-(phenylsulfonyl)styryl) substitution | ~1900 GM | ~660 |

| Thiophene-containing derivative nih.gov | Thiophene and alkynyl moieties | 220-1060 GM | 730-860 |

Chemical Sensing Platforms

The inherent fluorescence of the fluorene moiety makes it an attractive building block for the development of chemical sensors. nih.gov By incorporating specific recognition units into the fluorene backbone, it is possible to design chemosensors that exhibit a change in their fluorescence properties upon binding to a target analyte. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence.

Fluorene-Based Chemosensors for Specific Analytes

Fluorene-based chemosensors have been developed for the detection of a variety of analytes, including metal ions, anions, and biologically relevant species. acs.orgnih.gov The design strategy often involves attaching a receptor that can selectively interact with the target analyte. This interaction perturbs the electronic structure of the fluorene fluorophore, leading to a detectable optical response.

For example, fluorenone-based sensors have been synthesized for the selective detection of iodide ions. nih.gov These sensors demonstrated a fluorescence enhancement upon binding with iodide, with detection limits in the nanomolar range. The sensing mechanism was attributed to the inhibition of intramolecular charge transfer and C=N isomerization upon analyte binding. nih.gov

The versatility of the fluorene scaffold allows for the development of sensors for various other analytes. For instance, imidazolium-functionalized fluorene derivatives can act as receptors for anions through C-H+•••anion hydrogen bonding. nih.gov Furthermore, the development of chemodosimeters, which undergo an irreversible chemical reaction with the analyte, has led to highly selective sensors for species like hypochlorous acid. nih.gov While specific research on this compound as a chemosensor is not extensively documented, its structural features suggest potential for such applications. The electron-withdrawing nitro group could play a role in modulating the fluorescence properties upon interaction with electron-rich analytes.

Exploration in Energy Conversion Systems

Fluorene derivatives have emerged as promising materials for organic-based energy conversion devices, such as dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). Their high charge-carrier mobility, good thermal stability, and tunable optical and electrochemical properties make them suitable candidates for use as sensitizers or components of the active layer in these devices. nih.govossila.com

Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs) Sensitizers

In DSSCs, organic dyes are used to absorb sunlight and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Fluorene-based dyes, often in a D-π-A configuration, have been extensively investigated as sensitizers. The fluorene unit typically serves as the π-bridge, connecting an electron-donating group to an electron-accepting/anchoring group.

The following table presents the performance of some fluorene-based dyes in DSSCs:

| Dye Reference | Donor Moiety | Conjunction Bridge | Acceptor Moiety | Power Conversion Efficiency (η) |

| S1-S4 rsc.org | Various (e.g., indoline) | Fluorene | Not Specified | 3.04 - 4.26% |

| Imidazole-based nih.govacs.orgntu.edu.tw | Imidazole-functionalized fluorene | Fluorene | Cyanoacrylic acid | up to 3.44% |

Rational Design Principles for Structure-Performance Optimization in Materials

The effective design of fluorene-based materials for advanced applications hinges on a deep understanding of the relationship between their molecular structure and their functional properties. The ability to systematically modify the fluorene core at the 2, 7, and 9 positions allows for the rational design and optimization of materials for specific purposes. ucf.edu

For NLO materials, a key design principle is the creation of a strong ICT character by incorporating potent electron-donating and electron-withdrawing groups connected through the fluorene π-system. The length and nature of the π-conjugated bridge are also critical factors influencing the magnitude of the NLO response. nih.gov For instance, increasing the conjugation length and ensuring a planar molecular geometry can lead to enhanced hyperpolarizability. nih.gov

In the context of chemosensors, the rational design involves integrating a selective receptor for the target analyte with the fluorescent fluorene unit. The linkage between the receptor and the fluorophore must be designed in such a way that the binding event effectively modulates the photophysical properties of the fluorene core.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,9-Dibromo-7-nitro-9H-fluorene, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves sequential bromination and nitration of the fluorene backbone. For bromination, electrophilic substitution using Br₂ in the presence of FeBr₃ or H₂SO₄ as a catalyst is common. Nitration is achieved with a HNO₃/H₂SO₄ mixture, targeting the 7-position due to the electron-withdrawing effects of bromine substituents. Optimize stoichiometry (e.g., 2.2 equivalents Br₂ for dibromination) and temperature (0–5°C for nitration to avoid over-nitration). Monitor intermediates via TLC or HPLC to isolate pure products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts (e.g., aromatic protons adjacent to nitro groups deshield to ~8.5–9.0 ppm) .

- FTIR : Confirm nitro (1520–1350 cm⁻¹ for NO₂ asymmetric/symmetric stretching) and C-Br (600–500 cm⁻¹) groups .

- Elemental Analysis : Validate %C, %H, %N, and %Br to confirm stoichiometry .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Handle in a fume hood with nitrile gloves due to potential skin irritation. Avoid prolonged exposure to moisture, as nitro groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How do bromine and nitro substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the nitro group withdraws electron density, activating specific positions for nucleophilic attack. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O. Monitor regioselectivity via DFT calculations to predict coupling sites. Note: Steric hindrance from 9H-fluorene’s planar structure may reduce reactivity at adjacent positions .

Q. How can researchers resolve contradictions in reported spectral data (e.g., melting points, NMR shifts) for halogenated nitrofluorenes?

- Methodological Answer :

- Reproducibility : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and calibration methods.

- Byproduct Analysis : Use GC-MS to detect impurities (e.g., mono-brominated intermediates) that may skew melting points .

- Crystallography : Validate structure via single-crystal X-ray diffraction (see Acta Crystallographica protocols in ).

Q. What experimental design considerations are critical for studying the photophysical properties of this compound?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., toluene) to minimize solvent-solute interactions. Avoid protic solvents that may quench fluorescence.

- Substituent Effects : Compare emission spectra with analogs (e.g., 2,7-dibromo-9-fluorenone ) to isolate nitro group contributions.

- Quantum Yield Calculation : Use integrating sphere-equipped spectrophotometers and reference standards (e.g., quinine sulfate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.